molecular formula C15H21BrN2O3S B2736509 1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2320887-02-1

1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2736509
CAS RN: 2320887-02-1
M. Wt: 389.31
InChI Key: NGYNOHORSCBWQW-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, also known as Bz-423, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Bz-423 has been studied extensively for its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the immune system.

Scientific Research Applications

Convergent Multicomponent Synthesis

The use of a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been demonstrated as a short, two-step approach for the synthesis of diazepane or diazocane systems. This methodology allows for the efficient creation of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones through different cyclization conditions, showcasing the versatility of sulfonyl-containing diazepanes in synthetic chemistry (Banfi et al., 2007).

Synthesis and Biological Activity

Research into the synthesis of biologically active 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety has yielded compounds with antimicrobial, antifungal, and anthelmintic activity. This work underlines the potential of sulfonyl-containing diazepines in the development of new therapeutic agents (Saingar et al., 2011).

Nanosized N-Sulfonated Brönsted Acidic Catalyst

The introduction of a novel nano-sized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions represents an innovative application in catalysis. This development not only enhances reaction efficiencies but also contributes to greener chemistry practices (Goli-Jolodar et al., 2016).

Cryo-Electrochemistry in Tetrahydrofuran

The application of cryo-electrochemistry in tetrahydrofuran for the regioselective electrochemical reduction of a phenyl sulfone is another fascinating area of research. It demonstrates the potential of low-temperature electrochemical processes in modifying the reactivity of sulfone-containing compounds, offering new pathways for synthesis and functionalization (Fietkau et al., 2006).

Sequential Migration of Sulfonyl Groups

The sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides presents an innovative synthetic strategy. This process highlights the dynamic behavior of sulfonyl groups in complex molecule construction, leading to the formation of C-sulfonylated 1,4-diazepines (Heo et al., 2020).

properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3S/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYNOHORSCBWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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